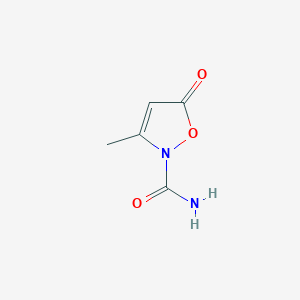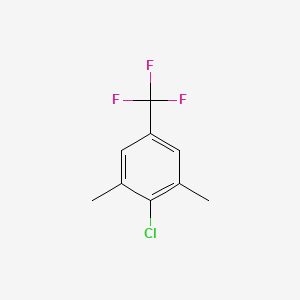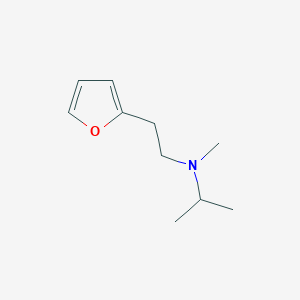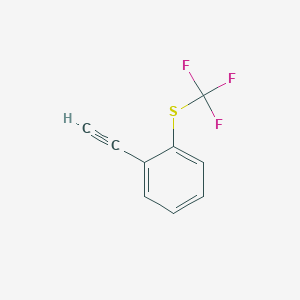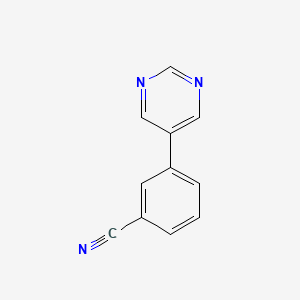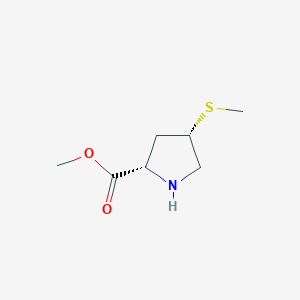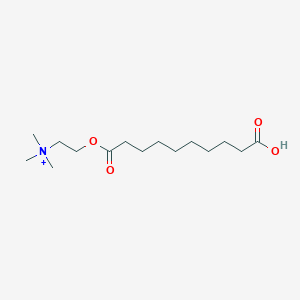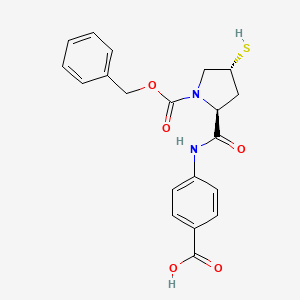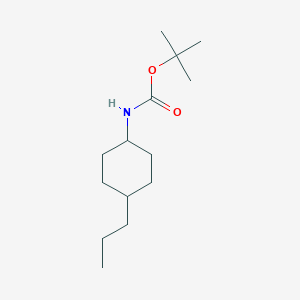![molecular formula C9H11NO2 B12863488 3-(5,6-Dihydro-4H-cyclopenta[d]isoxazol-3-yl)propanal](/img/structure/B12863488.png)
3-(5,6-Dihydro-4H-cyclopenta[d]isoxazol-3-yl)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5,6-Dihydro-4H-cyclopenta[d]isoxazol-3-yl)propanal is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6-Dihydro-4H-cyclopenta[d]isoxazol-3-yl)propanal typically involves the cyclization of appropriate precursors under specific conditions. One common method is the base-catalyzed condensation reaction of nitroacetic esters with dipolarophiles in the presence of water . Another approach involves the one-pot gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions .
Industrial Production Methods
The use of eco-friendly and cost-effective catalysts, such as metal-free synthetic routes, is preferred to minimize environmental impact and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
3-(5,6-Dihydro-4H-cyclopenta[d]isoxazol-3-yl)propanal can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the aldehyde group to a carboxylic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isoxazole ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to introduce new substituents to the isoxazole ring.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used and the position of substitution on the isoxazole ring.
Aplicaciones Científicas De Investigación
3-(5,6-Dihydro-4H-cyclopenta[d]isoxazol-3-yl)propanal has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 3-(5,6-Dihydro-4H-cyclopenta[d]isoxazol-3-yl)propanal involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-amine: This compound shares a similar core structure but differs in the functional groups attached to the isoxazole ring.
3,5-Disubstituted isoxazoles: These compounds have different substituents on the isoxazole ring, leading to variations in their biological activities and applications.
Uniqueness
3-(5,6-Dihydro-4H-cyclopenta[d]isoxazol-3-yl)propanal is unique due to its specific structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H11NO2 |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
3-(5,6-dihydro-4H-cyclopenta[d][1,2]oxazol-3-yl)propanal |
InChI |
InChI=1S/C9H11NO2/c11-6-2-4-8-7-3-1-5-9(7)12-10-8/h6H,1-5H2 |
Clave InChI |
MXZTXQITRLFKFX-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)ON=C2CCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


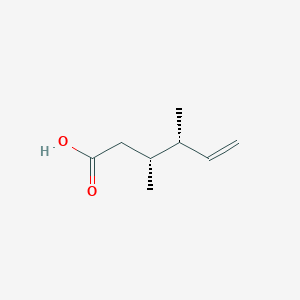
![7-(Difluoromethyl)benzo[d]oxazole-2-carbonitrile](/img/structure/B12863421.png)
